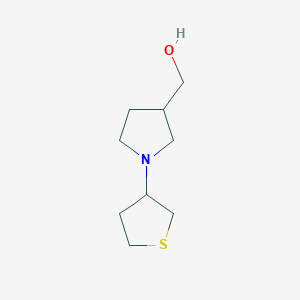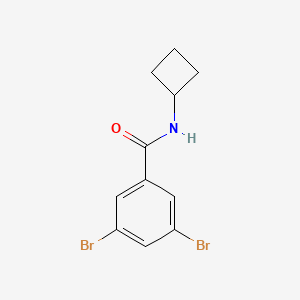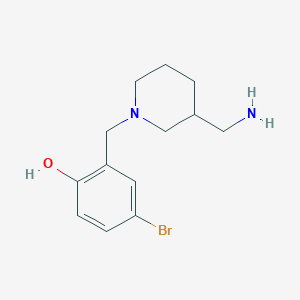
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
概要
説明
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, the compound 2-(Aminomethyl)piperidine has a molecular weight of 114.19, a refractive index of 1.4854, and a density of 0.9406 g/mL at 25 °C .
科学的研究の応用
Catalytic Activity in Copper Complexes
- A study by Merkel et al. (2005) explored unsymmetrical dinucleating ligands, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, to model the active site of type 3 copper proteins. The research found that the proximity of a thioether group to the metal site enhances catecholase activity in dicopper(II) complexes (Merkel et al., 2005).
Coordination Chemistry of Copper
- Majumder et al. (2016) designed Schiff-base ligands (including a similar compound) to explore their role in the coordination chemistry of Cu(II). This study revealed interesting insights into the effects of different substituents on bromination, magnetic properties, and nuclearity in Cu(II) complexes (Majumder et al., 2016).
Synthesis and Characterization in Drug Research
- Jayachandra et al. (2018) identified and characterized several related substances, including 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenol, in a drug substance for multidrug-resistant tuberculosis. This work highlights the role of such compounds in the quality control of pharmaceutical products (Jayachandra et al., 2018).
Properties of Asymmetric Dicopper(II) Complexes
- Research by Mahalakshmy et al. (2004) on asymmetric dicopper(II) complexes using similar ligands revealed important information about the spectral, electrochemical, and magnetic properties of these complexes, contributing to our understanding of such molecular structures (Mahalakshmy et al., 2004).
DNA and Protein Binding Studies
- Das et al. (2022) synthesized a polymeric Cu(II) complex using an N,N,O-donor piperidine-based Schiff base ligand similar to the compound . This complex showed significant binding efficiency with DNA and human serum albumin, demonstrating potential biomedical applications (Das et al., 2022).
作用機序
Target of Action
Similar compounds, such as 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2(1h)-one, have been shown to target the serine/threonine-protein kinase chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
It can be hypothesized that it may interact with its target protein, potentially the serine/threonine-protein kinase chk1, through hydrogen bonding, hydrophobic interactions, or pi-pi stacking . These interactions can lead to changes in the protein’s conformation and activity, affecting the downstream cellular processes.
Biochemical Pathways
If we consider its potential target, the serine/threonine-protein kinase chk1, it is involved in several critical cellular pathways, including the dna damage response pathway and cell cycle regulation .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights .
Result of Action
If it indeed targets the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and the cellular response to dna damage .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with serine/threonine-protein kinase Chk1 can inhibit the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These effects are often dose-dependent and can vary based on the specific cellular context.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s activity and function can be modulated by its localization, with specific effects observed in different cellular compartments.
特性
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLCNRHJGXVSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


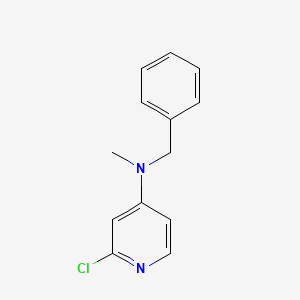
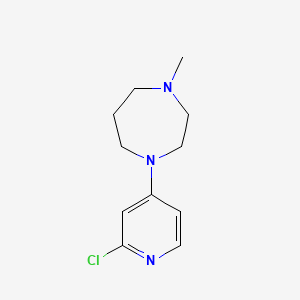
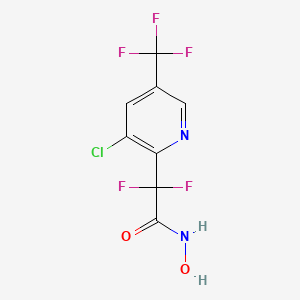

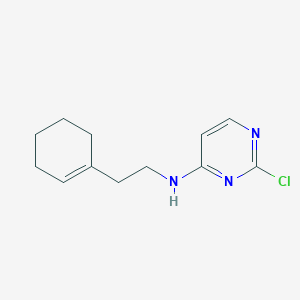
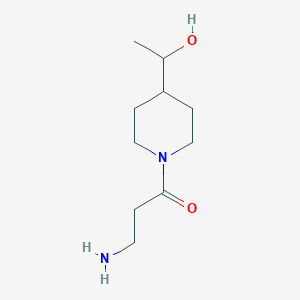
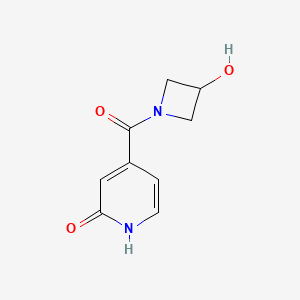

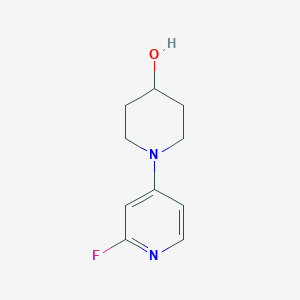
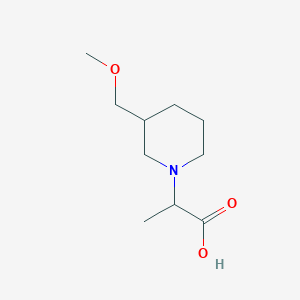
![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
